1-(Pyridin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
In the molecular structure of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, the dihedral angle between the pyridine and the pyrrolidine rings is 64.58° . In the crystal structure, weak C—H π-electron ring interactions stabilize the packing .Chemical Reactions Analysis
Pyrrolidine-2,5-diones derivatives, such as “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
The five-membered pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Versatile Scaffold for Drug Discovery
The pyrrolidine ring, including pyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Activity
Compounds bearing pyrrolidine scaffolds, including pyrrolidine-2,5-dione, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Pyrrolidine derivatives, including those with a pyrrolidine-2,5-dione core, have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections .
Anticancer Activity
Pyrrolidine derivatives have been found to exhibit anticancer activity . This suggests that pyrrolidine-2,5-dione could be a useful scaffold in the development of new anticancer drugs .
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .
Anticonvulsant Activity
Pyrrolidine derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of convulsive disorders .
Cholinesterase Inhibition
Pyrrolidine derivatives have been found to exhibit cholinesterase inhibitory activity . This suggests potential applications in the treatment of conditions such as Alzheimer’s disease .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
1-pyridin-3-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYONIULDAJSXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pyrrolidine-2,5-dione |
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